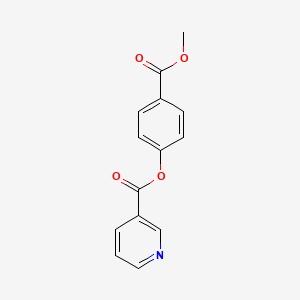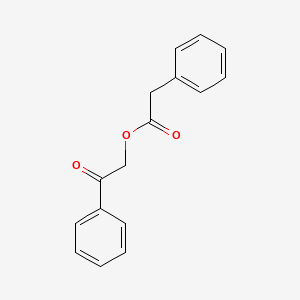
2-oxo-2-phenylethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl phenylacetate (OPPA) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of phenylalanine and has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 2-oxo-2-phenylethyl phenylacetate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-oxo-2-phenylethyl phenylacetate has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl phenylacetate has been found to have a number of interesting biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which could be useful in the treatment of inflammatory diseases. 2-oxo-2-phenylethyl phenylacetate has also been found to have antioxidant properties, which could help to protect against oxidative stress. Additionally, 2-oxo-2-phenylethyl phenylacetate has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-oxo-2-phenylethyl phenylacetate in lab experiments is its relatively simple synthesis method. Additionally, 2-oxo-2-phenylethyl phenylacetate has been found to be relatively stable and easy to handle. However, one limitation of using 2-oxo-2-phenylethyl phenylacetate in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to work with in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 2-oxo-2-phenylethyl phenylacetate. One area of interest is the development of new antimicrobial agents based on 2-oxo-2-phenylethyl phenylacetate. Additionally, further research could be done to explore the potential of 2-oxo-2-phenylethyl phenylacetate as a treatment for inflammatory diseases and cancer. Finally, more work could be done to understand the mechanism of action of 2-oxo-2-phenylethyl phenylacetate and to develop new derivatives with improved properties.
Métodos De Síntesis
2-oxo-2-phenylethyl phenylacetate can be synthesized through a multistep process starting from phenylalanine. The first step involves the protection of the amino group with a suitable protecting group. This is followed by the reaction of the carboxylic acid group with an appropriate reagent to form an ester. The protected amino group is then selectively deprotected, and the resulting amine is reacted with an acylating agent to form 2-oxo-2-phenylethyl phenylacetate.
Aplicaciones Científicas De Investigación
2-oxo-2-phenylethyl phenylacetate has been found to exhibit interesting properties that make it useful in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. 2-oxo-2-phenylethyl phenylacetate has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 2-oxo-2-phenylethyl phenylacetate has been studied for its potential as a cancer treatment, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
phenacyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)12-19-16(18)11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGYHKICRFUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

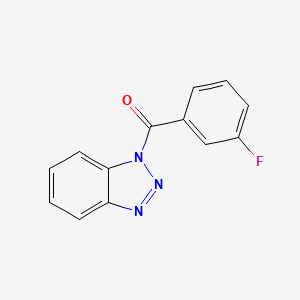
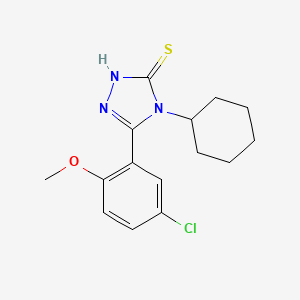
methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
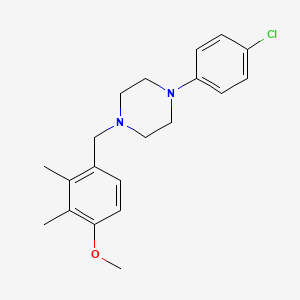
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)

![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
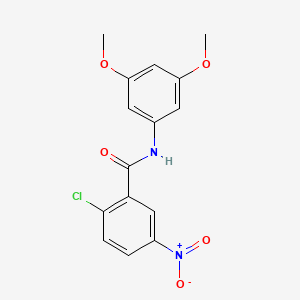
![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)

